N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Analysis
The compound is involved in studies related to the synthesis of complex molecules with potential biological activities. For instance, research involving the synthesis of 1,3,4-oxadiazole bearing compounds, including structures similar to the one of interest, has been conducted to explore their biological activities. These compounds were synthesized through a series of steps, starting from organic acids and leading to compounds screened for enzyme inhibition and molecular docking studies to assess their potential as biological agents (H. Khalid et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
The exploration of similar compounds' biological evaluation reveals their potential as therapeutic agents. For example, the study on antihypertensive α-blocking agents synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to the discovery of compounds with good antihypertensive activity and low toxicity, showcases the therapeutic potential of related chemical entities (B. F. Abdel-Wahab et al., 2008).
Advanced Drug Delivery and Molecular Interaction Studies
Studies on the solvates and salts of antibiotic agents, including nitrofurantoin and its interactions with pyridyl bases, reveal the compound's potential involvement in forming stable molecular complexes. These complexes could have implications for developing new solid forms of active pharmaceutical ingredients, showcasing the chemical's role in pharmaceutical formulation and drug delivery (Venu R. Vangala et al., 2013).
Synthesis of Fused Uracil Derivatives and DNA Binding
Research into the synthesis of new fused uracil derivatives for DNA binding indicates the broader chemical interest in similar compounds. These derivatives have shown potential in interacting with nucleic acids, suggesting applications in molecular biology and pharmacology (B. A. Mousa et al., 2015).
Future Directions
Given the lack of information on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine, materials science, and chemical engineering could be explored .
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O6S/c19-16-15(26(29)30)17(22-11-21-16)24-23-14(27)10-20-18(28)12-4-6-13(7-5-12)33(31,32)25-8-2-1-3-9-25/h4-7,11H,1-3,8-10H2,(H,20,28)(H,23,27)(H3,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSOIZKWVKVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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